molecular formula C17H20N2O3 B3018332 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide CAS No. 1105250-64-3

5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide

Cat. No. B3018332
CAS RN: 1105250-64-3
M. Wt: 300.358
InChI Key: AXTCUZBXQFSVNR-UHFFFAOYSA-N
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Description

5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide, also known as J147, is a synthetic compound that has shown promising results in scientific research for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to target multiple pathways involved in neurodegeneration, including the production of amyloid beta, inflammation, oxidative stress, and mitochondrial dysfunction. This compound has been shown to increase the production of ATP, the energy currency of cells, and to increase the expression of genes involved in synaptic plasticity and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. This compound has been shown to increase the production of new neurons in the hippocampus, a brain region involved in learning and memory. This compound has also been shown to reduce the production of amyloid beta, a protein that is toxic to neurons and is a hallmark of Alzheimer's disease. This compound has been shown to increase the expression of genes involved in mitochondrial function, which may help to protect neurons from oxidative stress and other forms of damage.

Advantages and Limitations for Lab Experiments

One advantage of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide is that it has been shown to be effective in animal models of Alzheimer's disease and other neurodegenerative disorders. However, one limitation of this compound is that it has not yet been tested in clinical trials in humans, so it is not yet clear whether it will be effective in humans. Another limitation of this compound is that it is a synthetic compound, which may limit its potential use in clinical settings.

Future Directions

There are a number of future directions for research on 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide. One area of research is to further investigate the mechanism of action of this compound and to identify the specific pathways that it targets. Another area of research is to test this compound in clinical trials in humans to determine its safety and efficacy. Additionally, researchers may investigate the potential use of this compound in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, researchers may investigate the potential use of this compound in combination with other drugs or therapies for the treatment of neurodegenerative disorders.

Synthesis Methods

5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide was first synthesized by researchers at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the reaction of 2,4-dimethylpyridine with 2-ethylphenyl isocyanate to form 5-(2-ethylphenyl)-2,4-dimethylpyridin-3-yl isocyanate, which is then reacted with ethyl 4-bromobutyrate to form this compound.

Scientific Research Applications

5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been extensively studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In animal studies, this compound has been shown to improve cognitive function, reduce amyloid beta levels in the brain, and increase the production of new neurons. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

properties

IUPAC Name

5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-4-12-8-6-7-9-13(12)18-17(21)14-10-15(20)16(22-5-2)11-19(14)3/h6-11H,4-5H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTCUZBXQFSVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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